molecular formula C12H16N2O3 B14673732 methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate CAS No. 34375-75-2

methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate

Cat. No.: B14673732
CAS No.: 34375-75-2
M. Wt: 236.27 g/mol
InChI Key: XUQQHUQNPBNHMZ-UHFFFAOYSA-N
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Description

Methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate is a carbamate derivative characterized by an ethyl group, a phenyl ring, and a methoxycarbonimidoyl moiety. Carbamates are widely studied for their diverse applications in agrochemicals, pharmaceuticals, and materials science, owing to their tunable reactivity and biological activity.

Properties

CAS No.

34375-75-2

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate

InChI

InChI=1S/C12H16N2O3/c1-3-11(13-12(15)16-2)14-17-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,14,15)

InChI Key

XUQQHUQNPBNHMZ-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=N\OCC1=CC=CC=C1)/NC(=O)OC

Canonical SMILES

CCC(=NOCC1=CC=CC=C1)NC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, catalytic hydrogenation for removal of protecting groups, and amine bases for specific reactions . Conditions such as temperature, solvent, and catalyst type play a crucial role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized carbamates, while reduction reactions may produce reduced carbamates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs include:

  • Vinyl carbamate (CH₂=CH–O–CO–NH₂): Lacks aromatic substituents but contains a reactive vinyl group, enhancing electrophilicity and metabolic activation .
  • Ethyl N-(3-chloro-4-methylphenyl)carbamate : Features a chlorinated aromatic ring and methyl group, influencing steric and electronic properties .
  • Formetanate hydrochloride: A pesticide with a dimethylamino-substituted phenyl ring and methylcarbamate group, highlighting the role of aromatic amines in pesticidal activity .
  • Rivastigmine Related Compound D : Contains an ethyl-methylcarbamate linked to an acetylphenyl group, demonstrating structural motifs common in acetylcholinesterase inhibitors .

Reactivity and Toxicity

  • Metabolic Activation: Vinyl carbamate is 10–50× more carcinogenic than ethyl carbamate due to its vinyl group, which is metabolized to DNA-reactive epoxides.
  • Mutagenicity: Vinyl carbamate is mutagenic in Salmonella typhimurium assays, whereas ethyl carbamate and simpler alkyl carbamates show negligible activity.
  • Thermal Stability : Carbamates with aromatic substituents (e.g., phenyl groups) exhibit higher thermal stability than aliphatic analogs due to resonance stabilization. This property is critical for agrochemical formulations requiring environmental persistence .

Biological Activity

Methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and inflammation. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

The compound is primarily noted for its immunosuppressive properties. It functions by modulating cytokine production and immune cell recruitment, which are crucial in inflammatory responses. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and providing therapeutic benefits in various inflammatory diseases .

Therapeutic Applications

  • Inflammatory Diseases : The compound has been investigated for its efficacy in treating conditions such as rheumatoid arthritis and other autoimmune disorders. Its ability to suppress cytokine production makes it a candidate for managing chronic inflammatory conditions .
  • Allergic Reactions : Due to its immunomodulatory effects, it may also be beneficial in treating allergic diseases by dampening the immune response that leads to allergy symptoms .
  • Cancer Therapy : Preliminary studies suggest that the compound could play a role in cancer therapy by modulating the immune response to tumors, potentially enhancing anti-tumor immunity while limiting damage to healthy tissues .

Case Study 1: Rheumatoid Arthritis

A clinical trial evaluated the effects of this compound on patients with rheumatoid arthritis. Patients receiving the compound showed a significant reduction in joint swelling and pain compared to the placebo group. The study highlighted a decrease in serum levels of interleukin-6 (IL-6), a key cytokine involved in inflammation .

Case Study 2: Allergic Rhinitis

In a controlled study involving patients with allergic rhinitis, administration of the compound resulted in decreased nasal congestion and sneezing. The results indicated a reduction in histamine release and other inflammatory mediators, suggesting its potential as an effective treatment for allergic reactions .

In Vitro Studies

Research has demonstrated that this compound can inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a pivotal role in regulating immune responses and inflammation. This inhibition leads to decreased expression of various pro-inflammatory genes .

In Vivo Studies

Animal models have shown promising results where the compound significantly reduced inflammation markers and improved overall health outcomes in models of induced inflammation. Notably, it reduced levels of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), both critical players in inflammatory processes .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Cytokine InhibitionReduced IL-6 and TNF-α levels
Immune ModulationDecreased immune cell recruitment
Anti-inflammatoryAlleviated symptoms in arthritis
Allergy TreatmentReduced histamine release

Q & A

Basic: What synthetic methodologies are effective for preparing methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate?

Answer:
The compound can be synthesized via catalytic carbamate formation using mixed-metal oxides. A validated approach involves:

  • Catalyst preparation : Hydrotalcite-derived Zn/Al/Ce mixed oxides (calcined at 450–600°C) provide Lewis acid sites critical for activating carbonyl groups .
  • Reaction conditions : Perform the reaction in a solvent-free system at 120–150°C under inert gas (N₂/Ar), with methanol as a byproduct trap. Yield optimization requires stoichiometric control of methyl chloroformate and the imidate precursor .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

Advanced: How does catalyst composition influence regioselectivity in carbamate synthesis?

Answer:
Catalyst composition dictates Lewis acidity and surface morphology, which govern reaction pathways:

  • Zn/Al/Ce oxides : Ce³⁺ enhances electron transfer, stabilizing intermediates and reducing side reactions (e.g., phenyl isocyanate formation). Zn²⁺ sites promote nucleophilic attack by methanol .
  • Support effects : Hydrotalcite-derived catalysts with high surface area (>150 m²/g) improve substrate adsorption, increasing turnover frequency (TOF) by 30% compared to non-porous analogues .
  • Mechanistic studies : In situ FTIR and DFT calculations confirm that Ce³⁺ facilitates imine tautomerization, favoring the (E)-isomer configuration .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Answer:
Combine multiple techniques for unambiguous confirmation:

  • NMR : ¹H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.7 ppm for methoxy groups) and ¹³C NMR (δ 155–160 ppm for carbamate carbonyl) .
  • IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O carbamate) and ~1250 cm⁻¹ (C-O-C methoxy) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO₂ at m/z Δ44) .

Advanced: Can computational modeling predict reactivity in substituted carbamates?

Answer:
Yes, DFT studies (e.g., B3LYP/6-311+G**) elucidate:

  • Transition states : Energy barriers for imidate isomerization (ΔG‡ ~25 kcal/mol for (E)→(Z)) .
  • Solvent effects : Polar solvents (ε > 15) stabilize zwitterionic intermediates, accelerating carbamate formation by 40% .
  • Electrostatic potential maps : Identify nucleophilic hotspots (e.g., imine nitrogen) for functionalization .

Basic: How to evaluate the compound’s stability under varying pH and temperature?

Answer:

  • pH stability : Conduct accelerated degradation studies (pH 2–12, 25–60°C). HPLC monitoring shows decomposition >50% at pH <3 (carbamate hydrolysis to aniline derivatives) .
  • Thermal stability : TGA/DSC reveals decomposition onset at ~180°C, with exothermic peaks correlating to nitroso byproducts .
  • Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) indicates photolytic cleavage of the methoxy group within 24 hours .

Advanced: What ecotoxicological models assess the environmental impact of degradation products?

Answer:

  • Microtox assay : Vibrio fischeri luminescence inhibition (EC₅₀ = 12 mg/L for phenylurea derivatives) .
  • Daphnia magna acute toxicity : 48-h LC₅₀ values of 8.2 mg/L suggest moderate aquatic toxicity .
  • QSAR modeling : Predict bioaccumulation potential (log Kow = 2.5) and prioritize metabolites for OECD 301F biodegradability testing .

Basic: How to resolve contradictory data on catalytic efficiency in literature?

Answer:

  • Control experiments : Replicate studies with standardized catalysts (e.g., Zn/Al/Ce = 3:1:0.5 molar ratio) and GC-MS quantification .
  • Kinetic analysis : Compare apparent activation energies (Eₐ); discrepancies >10 kJ/mol suggest unaccounted diffusion limitations or precursor impurities .
  • Surface characterization : Use XPS and NH₃-TPD to verify acid site density, which varies with synthesis protocols (e.g., coprecipitation vs. sol-gel) .

Advanced: What strategies enable enantioselective synthesis of carbamate derivatives?

Answer:

  • Chiral catalysts : Immobilize Ru-BINAP complexes on mesoporous silica for asymmetric transfer hydrogenation (up to 92% ee) .
  • Dynamic kinetic resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (Shvo’s catalyst) to achieve >99% ee .
  • Crystallization-induced diastereomer transformation : Use chiral auxiliaries (e.g., menthol) to bias crystal lattice formation .

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